N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-3-5-17(6-4-16)25-13-18(24)23-12-15-2-1-9-22-19(15)14-7-10-21-11-8-14/h1-11H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNJLLEKPXUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate acylating agent.
Final assembly: The bipyridine intermediate is then reacted with the fluorophenoxy acetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under suitable reducing conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a bipyridine oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bipyridine moiety could coordinate with metal ions, affecting their biological availability or activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pyridine Interactions: Compounds like 5RGZ (PDB: 5RGZ) bind to SARS-CoV-2 main protease via pyridine-HIS163 interactions and acetamide-mediated H-bonds with ASN142/GLN189 .
- Ring Saturation : N-(1′,2′,3′,6′-Tetrahydro[2,4′-bipyridin]-5-yl)acetamide’s partially saturated bipyridine likely reduces conformational rigidity, which may lower target selectivity compared to the fully aromatic bipyridine in the target compound .
Functional Analogues in Auxin Agonism and Antimicrobial Activity
Table 2: Functional Analogues with Phenoxy/Acetamide Groups
Key Observations :
- Auxin Agonists: WH7 and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) share acetamide-phenoxy backbones but differ in substituents. The target compound’s 4-fluorophenoxy group may reduce phytotoxicity compared to chlorinated auxins .
- Antimicrobial Activity: Thiazolidinone-acetamide hybrids (e.g., 4a-e) exhibit moderate antimicrobial activity, suggesting the target compound’s 4-fluorophenoxy group could be optimized for similar applications .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its bipyridine and fluorophenoxy moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the bipyridine core through coupling reactions between pyridine derivatives.
- Nucleophilic substitution to attach the fluorophenoxy group.
- Amidation to create the final acetamide structure.
These synthetic routes are optimized to enhance yield and purity while adhering to green chemistry principles where feasible.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. A study highlighted that various bipyridine derivatives demonstrated inhibitory effects against Mycobacterium tuberculosis, with some compounds showing low cytotoxicity (IC20 > 40 µM) . The mechanism of action often involves targeting specific bacterial proteins or pathways essential for survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 21 | M. tuberculosis |
| Compound B | 40 | E. coli |
| Compound C | 25 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, some derivatives have shown significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The bipyridine moiety is believed to play a critical role in interacting with metal ions that influence cancer cell signaling pathways.
Case Study: Cytotoxic Effects
In a recent study involving tumor-bearing mice, treatment with related bipyridine compounds resulted in notable tumor growth suppression, indicating their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on bipyridine derivatives, revealing that modifications at specific positions on the bipyridine ring can significantly affect biological activity. For example:
- Substituting different groups at the 4-position has yielded varying degrees of activity against both bacterial and cancer cell lines.
- The addition of polar groups often enhances solubility but may compromise potency .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| 4-Fluorophenoxy | Enhanced antimicrobial activity |
| Methyl substitution | Increased cytotoxicity |
| Polar group addition | Reduced overall activity |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide and its structural analogs?
Answer: Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions using precursors like 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol (yielding intermediates via nucleophilic aromatic substitution) .
- Reduction steps with iron powder in acidic media to convert nitro groups to amines .
- Condensation reactions with cyanoacetic acid or acetamide derivatives under reflux conditions .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Substitution | NaOH, 80°C, 12h | ~60% | Steric hindrance from bipyridine groups |
| Reduction | Fe powder, HCl, 60°C | ~75% | Byproduct formation requiring purification |
| Condensation | Cyanoacetic acid, DCC, RT | 31% | Low solubility of intermediates |
Q. Which analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenoxy protons at δ 7.2–7.4 ppm, bipyridine methylene at δ 4.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated 394.382) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent optimization : Replace polar aprotic solvents (e.g., NMP) with DMF to enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test palladium catalysts for nitro-group reductions to minimize byproducts .
- Purification : Use preparative HPLC instead of column chromatography for higher purity (>98%) .
Example Workflow:
Conduct a Design of Experiments (DoE) to vary temperature (60–120°C), solvent (NMP vs. DMF), and catalyst loading.
Monitor reaction progress via TLC/LC-MS.
Isolate product via gradient elution (CH₂Cl₂/MeOH 50:1 → 20:1) .
Q. How should researchers address contradictions in reported biological activity data?
Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition).
- Purity validation : Ensure compounds are >95% pure (via HPLC) to exclude confounding effects from impurities .
- Dose-response curves : Compare EC₅₀ values across studies to identify outlier datasets.
Case Study:
A 2021 study reported conflicting IC₅₀ values (2 µM vs. 15 µM) for kinase inhibition. Re-analysis revealed differences in ATP concentrations (1 mM vs. 10 µM), highlighting the need for standardized assay conditions .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to assess the fluorophenoxy group’s electron-withdrawing effects on π-π stacking .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with hydrogen bonds to pyridine nitrogen .
Table 2: Key SAR Insights
| Substituent | Binding Affinity (ΔG, kcal/mol) | Role in Activity |
|---|---|---|
| 4-Fluorophenoxy | -8.2 | Enhances lipophilicity and target engagement |
| Bipyridine | -7.9 | Facilitates π-stacking with aromatic residues |
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Single-crystal X-ray diffraction identifies torsional angles between the bipyridine and acetamide moieties. For example, a 15° dihedral angle in the solid state suggests restricted rotation .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bonding, 5% halogen bonding from fluorine) .
Q. What are the stability profiles of this compound under varying storage conditions?
Answer:
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., <5% degradation at 25°C).
- Light sensitivity : UV-Vis spectroscopy shows 10% decomposition after 48h under UV light, necessitating amber glass storage .
Q. What synthetic routes enable isotopic labeling for pharmacokinetic studies?
Answer:
- ¹⁴C labeling : Introduce ¹⁴C at the acetamide carbonyl via K¹⁴CN in a nucleophilic substitution .
- Deuterium labeling : Use D₂O in hydrolysis steps to incorporate deuterium at exchangeable protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
